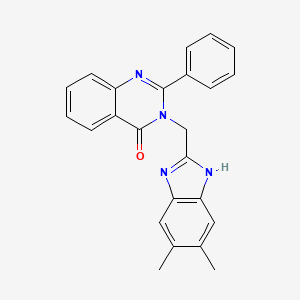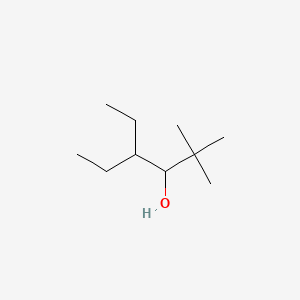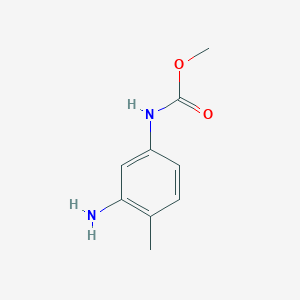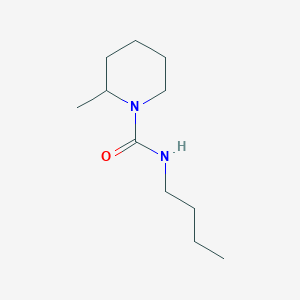
N-Butyl-2-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-methylpiperidine-1-carboxamide is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-2-methylpiperidine-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates with amines. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction typically involves the activation of the carboxylic acid, which can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or through the formation of acid chlorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the amide group.
Substitution: Nucleophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Butyl-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: A compound with antidepressant and anxiolytic action.
Diaminopyrimidine Carboxamides: Used as HPK1 inhibitors for treating cancer.
Uniqueness
N-Butyl-2-methylpiperidine-1-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
67626-40-8 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
N-butyl-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-8-12-11(14)13-9-6-5-7-10(13)2/h10H,3-9H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
CVPFHECTSMAAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



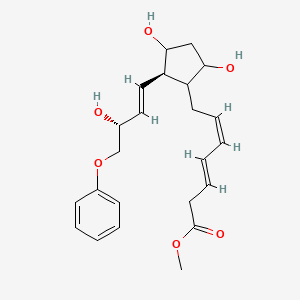
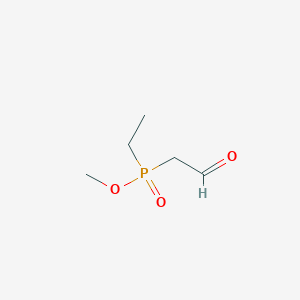
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
